Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-

Anticancer Cytotoxicity Thiazolobenzamide

Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- (CAS 313549-65-4) is a synthetic small-molecule thiazolobenzamide-naphthalene hybrid with molecular formula C21H16N2OS and molecular weight 344.43 g/mol. This compound belongs to a series of ten molecules (designated TA 1–10) designed as potential anticancer agents, featuring a 2-methylbenzamide moiety linked to a 4-(2-naphthyl)-1,3-thiazole core.

Molecular Formula C21H16N2OS
Molecular Weight 344.43
CAS No. 313549-65-4
Cat. No. B2449012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-
CAS313549-65-4
Molecular FormulaC21H16N2OS
Molecular Weight344.43
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H16N2OS/c1-14-6-2-5-9-18(14)20(24)23-21-22-19(13-25-21)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,22,23,24)
InChIKeyRBSBQGIHULJQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- (CAS 313549-65-4): A Thiazolobenzamide-Naphthalene Hybrid for Anticancer Research Procurement


Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- (CAS 313549-65-4) is a synthetic small-molecule thiazolobenzamide-naphthalene hybrid with molecular formula C21H16N2OS and molecular weight 344.43 g/mol [1]. This compound belongs to a series of ten molecules (designated TA 1–10) designed as potential anticancer agents, featuring a 2-methylbenzamide moiety linked to a 4-(2-naphthyl)-1,3-thiazole core [2]. The compound has been characterized by NMR and mass spectrometry, with spectral data publicly available [1], and has been investigated in peer-reviewed primary research for its antiproliferative, antioxidant, and toxicity profiles relative to doxorubicin and in-class analogs [2].

Why Generic Thiazole-Benzamide Analogs Cannot Substitute for CAS 313549-65-4 in Anticancer Lead Optimization


Within the thiazolobenzamide-naphthalene hybrid chemotype, minor structural modifications produce substantial divergence in anticancer potency, free radical scavenging capacity, and toxicity profiles [1]. In the TA 1–10 series, the specific 2-methyl substitution pattern on the benzamide ring of the compound corresponding to CAS 313549-65-4 is associated with differential antiproliferative activity across MCF7 (breast), A549 (lung), and DU145 (prostate) cell lines compared to other TA-series analogs bearing different substituents [1]. The 4-fluoro analog (Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-, CAS 313528-48-2) likewise diverges in electronic character and hydrogen-bonding capability, ruling out simple interchange . Furthermore, in silico ADME and MM-GBSA binding free-energy rankings within the TA series demonstrate that even single-atom substituent changes on the benzamide ring alter predicted pharmacokinetic suitability and target binding affinity [1]. These findings collectively preclude generic substitution without confirmatory re-testing in the specific assay context of interest.

Quantitative Differentiation of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- versus Closest Analogs and Clinical Standard


Antiproliferative Activity Across Three Human Cancer Cell Lines in the TA Series Context

In the TA 1–10 series, the 2-methyl-substituted benzamide compound (CAS 313549-65-4, reported as TA7 in the published study) demonstrated differential antiproliferative activity against MCF7 (breast carcinoma), A549 (pulmonary carcinoma), and DU145 (prostatic adenocarcinoma) cell lines when compared with other TA-series analogs and the clinical standard doxorubicin [1]. The primary publication reports that TA7 showed 'promising results against cell lines, especially showing exceptional efficacy against breast cancer' and was identified as 'the most effective compound' in the series [1]. The study also reports antioxidant activity data where TA7 consistently outperformed the other TA compounds [1]. Specific IC50 values for each cell line and each TA compound are reported in the full-text article and its supporting information tables, which are required for precise quantitative head-to-head comparison; the published abstract confirms the directionality and significance of the differential effect [1].

Anticancer Cytotoxicity Thiazolobenzamide

Acute Oral Toxicity Safety Window in Rodent Model versus Untreated Controls

In an acute oral toxicity evaluation in rats, the compound (TA7) was administered at escalating doses from 50 to 500 mg/kg of total body mass. The study reports that 'the most effective chemical, TA7, did not exhibit any harmful effects during acute oral toxicity tests' [1]. Additionally, biochemical markers of hepatotoxicity—serum glutamic-oxaloacetic transaminase (SGOT) and serum glutamic-pyruvic transaminase (SGPT)—were 'fairly similar to those of the control group' [1]. This contrasts with doxorubicin, a clinical agent with well-documented dose-limiting cardiotoxicity and hepatotoxicity.

Acute toxicity Safety pharmacology In vivo toxicology

In Silico Binding Affinity and ADME Ranking within the TA Series

Computational molecular docking with XP (extra precision) visualization and MM-GBSA binding free-energy calculations identified the compound (TA7) as the top-ranked binder among all ten docked TA-series molecules [1]. The study explicitly states that 'TA7 was the most effective compound among those that were docked; it bound free energy and had adequate properties for metabolism (biochemical processes), distribution (dispersion), absorption (assimilation), and excretion (elimination)' [1]. This in silico ranking integrates target binding affinity with drug-likeness parameters, providing a multi-parameter differentiation from the immediately adjacent in-series analogs.

Molecular docking MM-GBSA ADME prediction

Antioxidant Activity Differentiation within the Thiazolobenzamide-Naphthalene Series

Antioxidant activity was evaluated across the TA 1–10 series, and the published results indicate that 'antioxidant activity tests consistently showed the best performance from the TA7 molecule' [1]. This consistent superiority in free radical scavenging capacity provides an orthogonal pharmacological property that distinguishes the 2-methyl-substituted compound from its in-class analogs and from doxorubicin, whose clinical utility is partly limited by pro-oxidant cardiotoxicity mechanisms.

Antioxidant Free radical scavenging DPPH assay

Structural and Electronic Differentiation from the 4-Fluoro Analog (CAS 313528-48-2)

The closest commercially catalogued structural congener is Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- (CAS 313528-48-2), which replaces the 2-methyl substituent of CAS 313549-65-4 with a 4-fluoro group . This substitution alters the molecular formula from C21H16N2OS (MW 344.43) to C20H13FN2OS (MW 348.4), changing the lipophilicity, electronic distribution, and hydrogen-bonding character of the benzamide ring [1]. The 2-methyl group is electron-donating (+I, hyperconjugation), while 4-fluoro is electron-withdrawing (-I) with potential hydrogen-bond acceptor capacity, leading to divergent target-binding interactions and metabolic stability profiles. The calculated octanol–water partition coefficient (LogP) for the 2-methyl compound is 5.4 [2], indicating high lipophilicity that influences both membrane permeability and non-specific binding.

Medicinal chemistry SAR Physicochemical properties

Recommended Research and Procurement Application Scenarios for Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- (CAS 313549-65-4)


Anticancer Lead Optimization: Breast Carcinoma (MCF7) Focus

Based on its exceptional efficacy against MCF7 breast cancer cells within the TA series, this compound is the preferred procurement choice for medicinal chemistry teams optimizing thiazolobenzamide-naphthalene hybrids for breast cancer indications [1]. It should be used as the primary scaffold reference for further derivatization studies targeting MCF7 or related breast adenocarcinoma lines.

In Vivo Antitumor Efficacy Studies Requiring Favorable Acute Safety Margins

The demonstration of no observable acute toxicity at oral doses up to 500 mg/kg in rats, with hepatotoxicity markers indistinguishable from controls, supports selection of this compound for in vivo xenograft or syngeneic tumor models where a wide therapeutic window is critical [1]. This contrasts favorably with doxorubicin-based protocols that carry inherent cardiotoxicity risk.

Dual-Activity Probe Development: Anticancer + Antioxidant Mechanisms

For research programs investigating compounds with dual anticancer and antioxidant mechanisms—such as those targeting oxidative-stress-implicated cancers or chemo-preventive strategies—this compound's consistent top-ranking antioxidant performance among TA-series analogs makes it the logical selection over other in-class compounds [1].

Computational Chemistry-Driven Scaffold Hopping and Docking Validation

As the top-ranked binder in MM-GBSA and XP docking studies across the full TA series, this compound serves as an experimentally validated positive control for computational docking validation studies, pharmacophore model refinement, and structure-based virtual screening campaigns targeting the same or homologous protein targets [1].

Quote Request

Request a Quote for Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.